N-Ethyl-N-methyl-5-nitropyridine-3-carboxamide
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Overview
Description
N-Ethyl-N-methyl-5-nitropyridine-3-carboxamide is a chemical compound belonging to the class of nitropyridines. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The presence of the nitro group in the pyridine ring imparts unique chemical properties to this compound, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Ethyl-N-methyl-5-nitropyridine-3-carboxamide typically involves the nitration of pyridine derivatives. One common method is the reaction of pyridine with dinitrogen pentoxide (N2O5) in an organic solvent, which forms the N-nitropyridinium ion. This ion can then be reacted with sulfur dioxide (SO2) and bisulfite (HSO3-) in water to yield 3-nitropyridine . Subsequent alkylation with ethyl and methyl groups, followed by carboxamide formation, completes the synthesis.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: N-Ethyl-N-methyl-5-nitropyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
N-Ethyl-N-methyl-5-nitropyridine-3-carboxamide has a wide range of applications in scientific
Properties
CAS No. |
59290-16-3 |
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Molecular Formula |
C9H11N3O3 |
Molecular Weight |
209.20 g/mol |
IUPAC Name |
N-ethyl-N-methyl-5-nitropyridine-3-carboxamide |
InChI |
InChI=1S/C9H11N3O3/c1-3-11(2)9(13)7-4-8(12(14)15)6-10-5-7/h4-6H,3H2,1-2H3 |
InChI Key |
PKYDNQFSSUXBNR-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C)C(=O)C1=CC(=CN=C1)[N+](=O)[O-] |
Origin of Product |
United States |
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